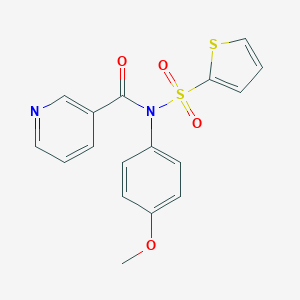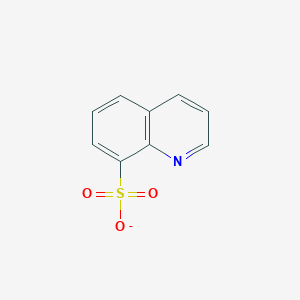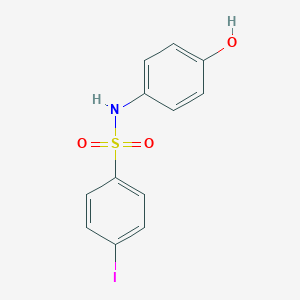
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent in various diseases. This compound belongs to the class of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase (NOX) inhibitors and has shown promising results in preclinical studies.
作用机制
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide inhibits NOX enzymes by binding to the active site of the enzyme and preventing the transfer of electrons from NADPH to oxygen, thereby reducing the production of ROS. This mechanism of action has been shown to be effective in reducing inflammation and oxidative stress in preclinical studies.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide has been shown to have several biochemical and physiological effects, including the reduction of ROS production, inhibition of cellular proliferation, and induction of apoptosis. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One of the main advantages of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide is its specificity for NOX enzymes, which reduces the potential for off-target effects. However, one limitation is that it may not be effective in all disease models, as the role of NOX enzymes varies depending on the disease.
未来方向
There are several potential future directions for the study of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide. One area of interest is the development of combination therapies with other agents, such as chemotherapy or immunotherapy, to enhance its efficacy. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, as oxidative stress has been implicated in their pathogenesis. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide in clinical settings.
合成方法
The synthesis of N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide involves a multi-step process that includes the reaction of 4-methoxybenzoyl chloride with 2-thiophenesulfonic acid, followed by the reaction of the resulting intermediate with nicotinamide. The final product is obtained through purification and recrystallization.
科学研究应用
N-(4-methoxyphenyl)-N-(2-thienylsulfonyl)nicotinamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit NOX enzymes, which are involved in the production of reactive oxygen species (ROS) that contribute to the pathogenesis of these diseases.
属性
分子式 |
C17H14N2O4S2 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-N-thiophen-2-ylsulfonylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H14N2O4S2/c1-23-15-8-6-14(7-9-15)19(17(20)13-4-2-10-18-12-13)25(21,22)16-5-3-11-24-16/h2-12H,1H3 |
InChI 键 |
RRGIQFCDFZJLGA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
规范 SMILES |
COC1=CC=C(C=C1)N(C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)

![2-butyryldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280664.png)
![2-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280666.png)
![2-Hydroxy-4-{[(4-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280667.png)
![2-Hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B280670.png)

![2-(4-butylanilino)-4-[(4-butylphenyl)imino]-1(4H)-naphthalenone](/img/structure/B280672.png)
![N-(3,5-dimethylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280674.png)
![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)